3-[(4-chlorophenyl)amino]-2-phenyl-1H-inden-1-one
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Overview
Description
The compound “3-[(4-chlorophenyl)amino]-2-phenyl-1H-inden-1-one” is likely to be an organic compound consisting of an indenone core with a phenyl group at the 2-position and a 4-chlorophenylamino group at the 3-position. Indenones are a type of aromatic compound that contain a fused cyclopentene and benzene ring, and they are often used in organic synthesis due to their reactivity .
Molecular Structure Analysis
The molecular structure of “this compound” would likely be determined by techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry . These techniques can provide information on the connectivity of the atoms, the presence of functional groups, and the overall 3D structure of the molecule.
Chemical Reactions Analysis
The chemical reactivity of “this compound” would likely be influenced by the presence of the indenone core, the phenyl group, and the 4-chlorophenylamino group . The indenone core is a type of α,β-unsaturated carbonyl compound, which are often involved in reactions such as Michael additions or Aldol condensations.
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would be influenced by its molecular structure . For example, the presence of the aromatic rings might contribute to its solubility in organic solvents, and the presence of the carbonyl group might influence its reactivity.
Scientific Research Applications
Antimicrobial Activity
- Synthesis and Antimicrobial Activity : Derivatives of 3-[(4-Chlorophenyl)amino]-2-Phenyl-1H-Inden-1-One have been synthesized and tested for antimicrobial activity against various bacteria and fungi. Some compounds showed moderate activity at a concentration of 50 μg/ml (J. V. Guna, V. N. Bhadani, H. D. Purohit, & D. M. Purohit, 2015).
Anticancer Properties
- Anticancer Agent Synthesis and Evaluation : Compounds related to this compound have been synthesized using environmentally friendly methods and evaluated for their anticancer activities. One derivative, in particular, showed significant GI50 values against various human tumor cell lines (S. Tiwari, J. Seijas, M. Vázquez-Tato, A. Sarkate, D. Lokwani, & A. P. Nikalje, 2016).
Synthesis and Structural Analysis
- Synthesis and Structural Insights : A range of novel compounds containing the this compound structure have been synthesized, with their structures elucidated through various analytical methods like IR, NMR, and mass spectrometry (H. B'Bhatt & S. Sharma, 2017).
Corrosion Inhibition
- Corrosion Inhibition : Derivatives of this compound have been studied as potential corrosion inhibitors for mild steel in industrial processes. These compounds demonstrated significant inhibition efficiency, providing insights into their application in corrosion prevention (N. Gupta, C. Verma, R. Salghi, H. Lgaz, A. Mukherjee, & M. Quraishi, 2017).
Molecular Interactions and Spectroscopy
- Spectroscopic Studies and Molecular Interactions : Research has been conducted on the molecular structures and vibrational studies of compounds similar to this compound. These studies involve DFT calculations, vibrational wavenumbers, and the prediction of Raman spectra (M. V. Castillo, E. Romano, A. Raschi, Alisia Yurquina, & S. Brandán, 2012).
Mechanism of Action
The mechanism of action of “3-[(4-chlorophenyl)amino]-2-phenyl-1H-inden-1-one” would depend on its intended use. If it’s intended to be a drug, it might interact with biological targets such as enzymes or receptors . The specific mechanism of action would need to be determined through biological testing.
Safety and Hazards
Properties
IUPAC Name |
3-(4-chloroanilino)-2-phenylinden-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14ClNO/c22-15-10-12-16(13-11-15)23-20-17-8-4-5-9-18(17)21(24)19(20)14-6-2-1-3-7-14/h1-13,23H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHNLBEMZYYHAJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3C2=O)NC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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